![molecular formula C15H10N2 B12653608 5H-Benzo[f]pyrido[4,3-b]indole CAS No. 149429-23-2](/img/structure/B12653608.png)

5H-Benzo[f]pyrido[4,3-b]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

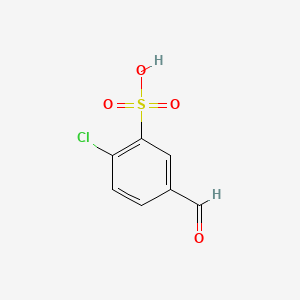

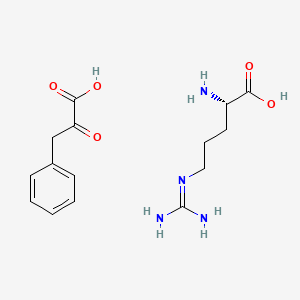

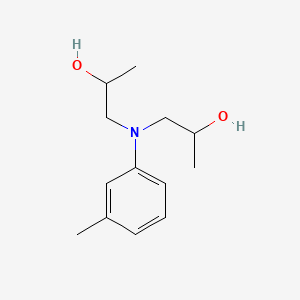

5H-Benzo[f]pyrido[4,3-b]indole: is an organic compound that belongs to the class of heterocyclic aromatic amines. It is characterized by a fused ring system consisting of a benzene ring, a pyridine ring, and an indole ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5H-Benzo[f]pyrido[4,3-b]indol beinhaltet typischerweise die Bildung des Indolringsystems, gefolgt von der Fusion der Benzol- und Pyridinringe. Eine gängige Methode ist die Fischer-Indolsynthese, bei der Phenylhydrazin unter sauren Bedingungen mit einem Keton umgesetzt wird, um den Indolring zu bilden . Nachfolgende Schritte umfassen die Cyclisierung und Fusion der Benzol- und Pyridinringe, um die Synthese abzuschließen.

Industrielle Produktionsverfahren: Die industrielle Produktion von 5H-Benzo[f]pyrido[4,3-b]indol kann eine großtechnische Fischer-Indolsynthese oder andere katalytische Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren wie Palladium oder Kupfer in Kupplungsreaktionen kann die Effizienz der Synthese verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5H-Benzo[f]pyrido[4,3-b]indol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Formen der Verbindung zu ergeben.

Substitution: Elektrophiler Substitutionen, wie Halogenierung oder Nitrierung, können an den aromatischen Ringen der Verbindung auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Substitution: Halogene (Chlor, Brom), Nitrierungsmittel (Salpetersäure).

Hauptsächlich gebildete Produkte:

Oxidation: Oxidierte Derivate mit funktionellen Gruppen wie Carbonsäuren oder Ketonen.

Reduktion: Reduzierte Formen mit hydrierten aromatischen Ringen.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: 5H-Benzo[f]pyrido[4,3-b]indol wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet. Seine einzigartige Struktur macht es wertvoll bei der Entwicklung neuartiger Materialien für die organische Elektronik, wie organische Leuchtdioden (OLEDs) und organische Photovoltaikzellen .

Biologie und Medizin: In der pharmazeutischen Chemie haben Derivate von 5H-Benzo[f]pyrido[4,3-b]indol sich als potenzielle Therapeutika erwiesen. Sie zeigen verschiedene biologische Aktivitäten, darunter Antikrebs-, Antiviral- und antimikrobielle Eigenschaften. Die Forschung ist im Gange, um ihr Potenzial als Medikamentenkandidaten für die Behandlung verschiedener Krankheiten zu untersuchen .

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet. Seine einzigartigen elektronischen Eigenschaften machen es für Anwendungen in der Elektronikindustrie geeignet, einschließlich der Entwicklung von Halbleitern und leitfähigen Polymeren .

5. Wirkmechanismus

Der Wirkmechanismus von 5H-Benzo[f]pyrido[4,3-b]indol und seinen Derivaten beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Diese Wechselwirkungen können zur Modulation verschiedener zellulärer Signalwege führen. Beispielsweise wurde gezeigt, dass einige Derivate die Tubulinpolymerisation hemmen, wodurch das Mikrotubulin-Netzwerk gestört und die Zellzyklusarretierung und Apoptose in Krebszellen induziert werden . Die Fähigkeit der Verbindung, mit DNA und Proteinen zu interagieren, trägt ebenfalls zu ihrer biologischen Aktivität bei .

Wirkmechanismus

The mechanism of action of 5H-Benzo[f]pyrido[4,3-b]indole and its derivatives involves interactions with specific molecular targets in biological systems. These interactions can lead to the modulation of various cellular pathways. For example, some derivatives have been shown to inhibit tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

5H-Pyrido[3,2-b]indol: Ein weiteres heterocyclisches aromatisches Amin mit einem ähnlichen kondensierten Ringsystem.

9-Aryl-5H-pyrido[4,3-b]indol: Ein Derivat mit potenzieller Antitumoraktivität aufgrund seiner Fähigkeit, die Tubulinpolymerisation zu hemmen.

5H-Pyrido[2’,1’2,3]imidazo[4,5-b]indol: Eine Verbindung mit fluoreszierenden Eigenschaften, die in der organischen Elektronik verwendet wird.

Einzigartigkeit: 5H-Benzo[f]pyrido[4,3-b]indol zeichnet sich durch seine einzigartige Kombination aus Benzol-, Pyridin- und Indolringsystem aus. Diese Struktur verleiht ihm besondere elektronische und biologische Eigenschaften, was es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht .

Eigenschaften

CAS-Nummer |

149429-23-2 |

|---|---|

Molekularformel |

C15H10N2 |

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

13,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaene |

InChI |

InChI=1S/C15H10N2/c1-2-4-11-8-15-12(7-10(11)3-1)13-9-16-6-5-14(13)17-15/h1-9,17H |

InChI-Schlüssel |

RNBUSQIJEUKMMF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CN=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.